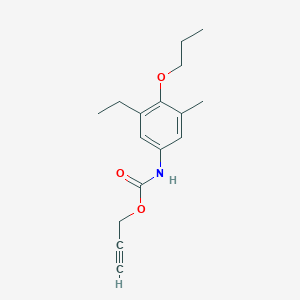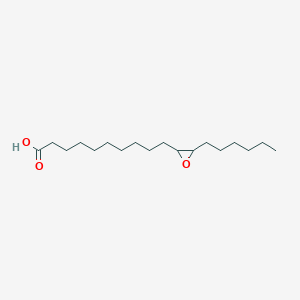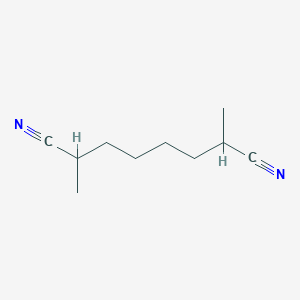![molecular formula C6H18P2S4Sn B14402245 [Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane CAS No. 85708-76-5](/img/structure/B14402245.png)
[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound This compound is characterized by the presence of multiple sulfur and phosphorus atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane typically involves the reaction of dimethylphosphinothioyl chloride with dimethylstannyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of [Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets through covalent bonding or reversible interactions. The pathways involved may include redox reactions, signal transduction, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane: A closely related compound with similar structural features.
Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane: Another related compound with variations in the substituents on the phosphorus and sulfur atoms.
Uniqueness
The uniqueness of [Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane lies in its specific arrangement of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
85708-76-5 |
|---|---|
Molekularformel |
C6H18P2S4Sn |
Molekulargewicht |
399.1 g/mol |
IUPAC-Name |
[dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/2C2H7PS2.2CH3.Sn/c2*1-3(2,4)5;;;/h2*1-2H3,(H,4,5);2*1H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
YWPGZKLSBFWEOH-UHFFFAOYSA-L |
Kanonische SMILES |
CP(=S)(C)S[Sn](C)(C)SP(=S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


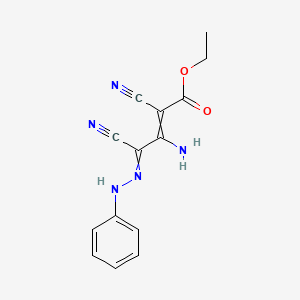
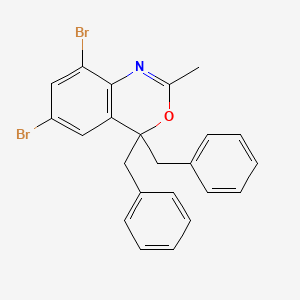
![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)


